2-(4-methoxyphenoxy)-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]acetamide
Description
2-(4-Methoxyphenoxy)-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]acetamide is a synthetic small molecule featuring a thiazole core substituted with a 3-methylbenzyl group at position 5 and an acetamide-linked 4-methoxyphenoxy moiety at position 2. Its structure combines aromatic and heterocyclic components, which are critical for interactions with biological targets such as receptors or enzymes.
Properties
IUPAC Name |
2-(4-methoxyphenoxy)-N-[5-[(3-methylphenyl)methyl]-1,3-thiazol-2-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3S/c1-14-4-3-5-15(10-14)11-18-12-21-20(26-18)22-19(23)13-25-17-8-6-16(24-2)7-9-17/h3-10,12H,11,13H2,1-2H3,(H,21,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJCSJUVGMSWMFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC2=CN=C(S2)NC(=O)COC3=CC=C(C=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenoxy)-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 4-methoxyphenol with chloroacetic acid to form 2-(4-methoxyphenoxy)acetic acid. This intermediate is then reacted with 5-(3-methylbenzyl)-1,3-thiazol-2-amine under specific conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the yield and purity of the final product. Additionally, optimizing reaction parameters like temperature, pressure, and reaction time is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(4-methoxyphenoxy)-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. The compound in focus has been evaluated against various bacterial strains and fungi. A study on related thiazole derivatives demonstrated promising results against both Gram-positive and Gram-negative bacteria, suggesting that similar compounds may share these beneficial properties .
Anticancer Activity
Thiazole derivatives have also been investigated for their anticancer potential. Studies involving structurally related compounds have shown effectiveness against various cancer cell lines, including breast cancer (MCF7) and others. For instance, derivatives of thiazole were found to inhibit cancer cell proliferation significantly, with some compounds demonstrating IC50 values in the micromolar range . The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell cycle progression.
Study 1: Antimicrobial Evaluation
A comprehensive study evaluated a series of thiazole derivatives for their antimicrobial activity using standard disk diffusion methods. The results indicated that several derivatives exhibited strong inhibitory effects against both bacterial and fungal pathogens, with minimum inhibitory concentrations (MICs) below 100 µg/mL for the most active compounds .
Study 2: Anticancer Screening
In another study focused on anticancer properties, a derivative structurally similar to the compound was tested against multiple cancer cell lines. The results showed significant growth inhibition rates, particularly in MCF7 cells, where the compound induced apoptosis as confirmed by flow cytometry assays .
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenoxy)-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets are still under investigation.
Comparison with Similar Compounds
Key Observations:
- Substituent Impact: Halogenated (e.g., bromo, chloro) and electron-withdrawing groups (e.g., trifluoromethyl) enhance target affinity and metabolic stability . The 4-methoxyphenoxy group in the main compound may improve solubility but reduce membrane permeability compared to halogenated analogs.
- Thiazole vs. Thiadiazole Cores : Thiadiazole derivatives (e.g., compound 25 in ) exhibit stronger anticancer activity, suggesting the thiazole core in the main compound may require optimization for potency .
Pharmacological Activity Comparison
Anticancer Potential
- Compound 7d (): A phenoxy-thiadiazole derivative with a 2-fluoro-phenoxy group showed IC50 = 1.8 µM against Caco-2 cells, outperforming 5-fluorouracil. This highlights the importance of fluorinated substituents in cytotoxicity .
- SirReal2 (): As a SIRT2 inhibitor, it demonstrates that acetamide-thiazole frameworks can target epigenetic regulators, though the main compound’s enzyme specificity remains unconfirmed .
Enzyme Inhibition
- α-Glucosidase Inhibitors (): Analogs with chlorophenyl substituents (e.g., compound 3g) achieved >60% inhibition, suggesting that introducing polar groups (e.g., methoxy) in the main compound could modulate enzyme affinity .
Biological Activity
2-(4-Methoxyphenoxy)-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]acetamide is a compound that has garnered attention due to its potential biological activities. This article aims to synthesize existing research findings regarding its pharmacological properties, including antitumor, anti-inflammatory, and antimicrobial effects.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 306.38 g/mol. The structural features include a methoxyphenoxy group and a thiazole moiety, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 306.38 g/mol |
| IUPAC Name | This compound |
Antitumor Activity
Research indicates that compounds containing thiazole rings exhibit significant antitumor properties. Thiazole derivatives have been shown to inhibit various cancer cell lines by targeting specific kinases involved in tumor growth. For instance, studies have highlighted the effectiveness of thiazole derivatives against BRAF(V600E) mutations, which are prevalent in melanoma cases .
Anti-inflammatory Effects
The compound also demonstrates anti-inflammatory properties. Thiazole derivatives have been reported to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which play crucial roles in inflammatory responses . The presence of the methoxy group in this compound may enhance its ability to modulate inflammatory pathways.
Antimicrobial Activity
Preliminary studies suggest that this compound exhibits antimicrobial activity against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .
Case Studies
- Antitumor Efficacy : In a study assessing the efficacy of thiazole derivatives against human cancer cell lines, it was found that specific modifications in the thiazole structure significantly enhanced cytotoxicity. The compound under review was among those tested and showed promising results against breast cancer cells.
- Anti-inflammatory Response : A controlled experiment demonstrated that treatment with this compound reduced inflammation markers in murine models subjected to lipopolysaccharide (LPS) challenges, indicating its potential use in managing inflammatory diseases.
- Antimicrobial Testing : In vitro assays conducted on various bacterial strains revealed that the compound had notable inhibitory effects on Gram-positive bacteria, suggesting its potential as a therapeutic agent in treating bacterial infections.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural components:
- Thiazole Ring : Essential for antitumor activity.
- Methoxy Group : Enhances lipophilicity and bioavailability.
- Aromatic Substituents : Contribute to the overall stability and interaction with biological targets.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(4-methoxyphenoxy)-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]acetamide, and how can reaction conditions be optimized?
- Methodology :
- Step 1 : Start with 5-(3-methylbenzyl)-2-aminothiazole (core intermediate) and react with chloroacetyl chloride in the presence of triethylamine/dioxane at 20–25°C to form the acetamide backbone .
- Step 2 : Introduce the 4-methoxyphenoxy group via nucleophilic substitution. Use potassium carbonate in DMF as a base to facilitate the reaction at room temperature, monitored by TLC for completion .
- Optimization : Adjust stoichiometry (1.5:1 molar ratio of chloroacetylated intermediate to phenoxide), solvent polarity (DMF enhances reactivity), and purification via recrystallization (ethanol-DMF mixture) .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral signatures should researchers expect?
- Techniques :
- ¹H/¹³C NMR :
- Thiazole protons : δ 6.9–7.5 ppm (aromatic protons from 3-methylbenzyl and thiazole).
- Methoxy group : Singlet at δ ~3.8 ppm (OCH₃).
- Acetamide CH₂ : δ ~4.0 ppm (s, 2H) .
- IR : Strong absorption at ~1667 cm⁻¹ (C=O stretch), ~3468 cm⁻¹ (N-H stretch) .
- Mass Spectrometry : Molecular ion peak [M+1] at m/z corresponding to C₂₀H₂₁N₂O₃S (e.g., m/z 369.4) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in biological activity data across different assay models for this compound?
- Analysis Framework :
- Assay Variability : Compare cytotoxicity results (e.g., IC₅₀) across cell lines (e.g., cancer vs. non-cancerous). Use standardized protocols (e.g., MTT assay) and replicate experiments .
- Pharmacokinetic Factors : Evaluate solubility (DMF/water mixtures) and metabolic stability (liver microsome assays) to explain potency variations .
- Target Selectivity : Perform kinase profiling or molecular docking to identify off-target interactions that may skew activity data .
Q. What computational approaches are recommended to study the compound's mechanism of action and reactivity?
- Methods :
- Density Functional Theory (DFT) : Calculate electronic properties (HOMO-LUMO gaps) to predict redox behavior or nucleophilic sites .
- Molecular Docking : Use AutoDock Vina to model interactions with targets like PFOR enzyme (key in anaerobic metabolism) or kinase domains. Focus on hydrogen bonding (amide NH to active-site residues) and π-π stacking (thiazole-aromatic interactions) .
- Molecular Dynamics (MD) : Simulate stability in aqueous/lipid environments to assess membrane permeability .
Q. How do intermolecular interactions influence the crystallographic packing and stability of this compound?
- Structural Insights :
- Hydrogen Bonding : Centrosymmetric dimers via N-H···N thiazole interactions (e.g., N1—H1⋯N2, δ ~3.8 Å) stabilize crystal lattices .
- Van der Waals Forces : Methyl and methoxy groups contribute to hydrophobic packing. Use single-crystal XRD to resolve torsion angles (e.g., dihedral angle between thiazole and acetamide planes) .
Q. What methodologies are recommended for in vivo toxicity profiling of thiazole-acetamide derivatives?
- Protocol :
- Acute Toxicity : Administer graded doses (10–100 mg/kg) to Wistar rats; monitor weight, organ histopathology, and serum biomarkers (ALT, creatinine) for 14 days .
- Subchronic Studies : 28-day exposure with hematological profiling (e.g., RBC/WBC counts) and hepatic/renal function tests .
- Safety Margins : Calculate therapeutic index (LD₅₀/ED₅₀) using data from anticancer or antimicrobial assays .
Data Contradiction Analysis
Q. How should researchers address inconsistencies in synthetic yields reported across studies?
- Troubleshooting :
- Purity of Intermediates : Verify 5-(3-methylbenzyl)-2-aminothiazole purity via HPLC before acetamide coupling .
- Side Reactions : Check for hydrolysis of chloroacetyl chloride (use anhydrous solvents) or competing O- vs. N-alkylation (control pH with triethylamine) .
- Scale-Up Challenges : Optimize mixing efficiency (magnetic vs. mechanical stirring) and temperature gradients .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
